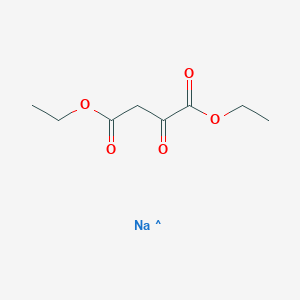
Diethyl 2-oxosuccinate,sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl oxalacetate sodium salt, also known as sodium diethyl oxaloacetate, is a chemical compound with the molecular formula C8H11NaO5 and a molecular weight of 210.16 g/mol . It is commonly used as a reagent in organic synthesis and has applications in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl oxalacetate sodium salt is typically synthesized by adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate . The reaction is carried out under controlled conditions to obtain a free-flowing sodium salt that is easily separable and purified . The reaction conditions involve maintaining a specific temperature range and using stoichiometric amounts of the reactants .
Industrial Production Methods
In industrial settings, the preparation of diethyl oxalacetate sodium salt follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl oxalacetate sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with isatins, malononitrile, and hydrazine hydrate to form spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives.
Condensation Reactions: It reacts with aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.
Addition Reactions: It can be treated with 2-nitro-4-fluoro-phenylazide to form 2-nitro-4-fluoro triazole diester.
Common Reagents and Conditions
Common reagents used in reactions with diethyl oxalacetate sodium salt include isatins, malononitrile, hydrazine hydrate, aldehydes, primary amines, and phenylazides . The reactions are typically carried out under mild to moderate conditions, often requiring specific solvents and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving diethyl oxalacetate sodium salt include spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives, 2,3-dioxo-4-carboxy-5-substituted pyrrolidines, and 2-nitro-4-fluoro triazole diester .
Applications De Recherche Scientifique
Diethyl oxalacetate sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and intermediates.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It serves as an active pharmaceutical intermediate in the preparation of various drugs.
Industry: It is utilized in the production of dyes, herbicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl oxalacetate sodium salt involves its role as a reagent in chemical reactions. It acts as a nucleophile or electrophile, depending on the reaction conditions, to facilitate the formation of new chemical bonds . The molecular targets and pathways involved in its reactions are specific to the type of reaction and the reactants used .
Comparaison Avec Des Composés Similaires
Diethyl oxalacetate sodium salt can be compared with other similar compounds, such as:
Diethyl oxalacetate: Similar in structure but lacks the sodium ion.
Diethyl oxosuccinate sodium salt: Another sodium salt with similar reactivity.
Oxalacetic acid diethyl ester sodium salt: A closely related compound with similar applications.
The uniqueness of diethyl oxalacetate sodium salt lies in its specific reactivity and the types of products it can form, making it a valuable reagent in various chemical syntheses .
Propriétés
Formule moléculaire |
C8H12NaO5 |
|---|---|
Poids moléculaire |
211.17 g/mol |
InChI |
InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h3-5H2,1-2H3; |
Clé InChI |
QOVPDFNTAORTRI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C(=O)OCC.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















